
6-Nonyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-Nonyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C12H23N5 . It is also known by other names such as 6-Nonylguanamine and Caprinoguanamine . This compound is part of the triazine family, which is known for its diverse applications in various fields including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Similar compounds with a 1,3,5-triazine scaffold have been extensively explored for their therapeutically useful properties, particularly in the area of anticancer agent development .
Mode of Action
Compounds with a similar 1,3,5-triazine scaffold have shown promising anticancer properties . The antiproliferative properties of these compounds were evaluated using various cancer cell lines .
Biochemical Pathways
It’s suggested that apoptosis might be the main pathway for the antiproliferative activity of similar compounds against certain cancer cells .
Pharmacokinetics
The compound has a predicted density of 1068 g/cm³ , which may influence its bioavailability.
Result of Action
Similar compounds have demonstrated selective antiproliferative activity against certain types of cancer cells .
Action Environment
It’s known that the compound is a white to slightly yellow crystalline powder , and it should be stored in a cool, ventilated warehouse away from fire and heat sources .
Biochemical Analysis
Biochemical Properties
6-Nonyl-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways that control cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it may inhibit enzymes involved in DNA replication, thereby preventing cell division. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, in in vitro studies, the compound’s cytotoxic effects on cancer cells were observed to increase with prolonged exposure . In in vivo studies, the compound’s stability in biological systems was found to be a critical factor in determining its efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including damage to vital organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the metabolism of nucleotides by interacting with enzymes involved in their synthesis and degradation . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with DNA and other nuclear proteins . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . These localization patterns are crucial for understanding the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with nonylamine under acidic conditions . The reaction is usually carried out in the presence of hydrochloric acid, which facilitates the formation of the triazine ring . The process can be enhanced using microwave-assisted methods, which significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability . The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Nonyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides . These products have significant applications in different fields, making this compound a versatile compound .
Scientific Research Applications
Scientific Research Applications
6-Nonyl-1,3,5-triazine-2,4-diamine has several notable applications:
Medicinal Chemistry
- Anticancer Activity: Research indicates that compounds with a triazine scaffold can induce apoptosis in cancer cells. Specifically, this compound has shown potential as an antiproliferative agent against various cancer cell lines by inhibiting enzymes like DNA topoisomerase IIα and other kinases involved in cancer progression .
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may modulate inflammatory pathways by targeting specific receptors associated with inflammation .
Biochemical Research
- Enzyme Interactions: The compound interacts with enzymes involved in metabolic pathways, influencing their activity either as an inhibitor or activator. It has been observed to affect enzymes such as carbonic anhydrases and phenylalanine hydroxylase .
- Gene Expression Modulation: It can influence gene expression by interacting with transcription factors and regulatory proteins, potentially altering the expression of genes related to the cell cycle and apoptosis .
Industrial Applications
- Stabilizer for Formaldehyde Solutions: This compound is utilized to stabilize aqueous formaldehyde solutions in various research fields. Its ability to prevent polymerization enhances the shelf life and usability of these solutions .
- Polymer Production: Due to its stability and reactivity, it is also used in producing polymers and resins.
Case Study 1: Antiproliferative Activity
In vitro studies demonstrated that this compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines. Prolonged exposure to the compound significantly enhances its cytotoxic effects, indicating its potential for therapeutic use in cancer treatment.
Case Study 2: Enzyme Inhibition
A focused study on the interaction of this compound with carbonic anhydrases revealed significant inhibition at micromolar concentrations. This suggests potential utility in conditions where modulation of carbonic anhydrase activity is beneficial .
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis; inhibits DNA replication enzymes |
Anti-inflammatory | Modulates inflammatory pathways; potential receptor targeting |
Enzyme Inhibition | Inhibits carbonic anhydrases and other key metabolic enzymes |
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-1,3,5-triazine-2,4-diamine: Known for its use in the synthesis of benzoguanamine.
6,N2-Diaryl-1,3,5-triazine-2,4-diamine: Noted for its antiproliferative activity against cancer cells.
Uniqueness
6-Nonyl-1,3,5-triazine-2,4-diamine stands out due to its unique nonyl group, which imparts specific chemical properties and reactivity . This makes it particularly useful in applications requiring long alkyl chains, such as in the production of specialized polymers and resins .
Biological Activity
6-Nonyl-1,3,5-triazine-2,4-diamine (CAS Number: 5921-65-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C12H23N5
- Molecular Weight: 237.34 g/mol
- Appearance: White to slightly yellow crystalline powder
The compound features a triazine ring structure that is known for its diverse biological activities. Its hydrophobic nonyl group enhances its interaction with biological membranes and proteins.
This compound exhibits several mechanisms of action:
- Enzyme Interaction:
-
Apoptosis Induction:
- Similar compounds have been reported to induce apoptosis in cancer cells through modulation of signaling pathways that control cell survival and growth. This suggests that 6-nonyl-triazine may also possess antiproliferative properties.
-
Influence on Gene Expression:
- The compound can influence gene expression by interacting with transcription factors and regulatory proteins, potentially altering the expression of genes involved in cell cycle regulation and apoptosis.
Anticancer Properties
Research indicates that compounds with a triazine scaffold show promise as anticancer agents. Specifically:
- Inhibition of Cancer-related Enzymes: Studies have demonstrated that this compound can inhibit enzymes such as DNA topoisomerase IIα and various kinases involved in cancer progression .
Anti-inflammatory Effects
Preliminary studies suggest potential applications in developing anti-inflammatory agents. The compound may modulate inflammatory pathways by targeting specific receptors associated with inflammatory responses .
Case Studies
Case Study 1: Antiproliferative Activity
In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. Prolonged exposure enhances its cytotoxic effects, indicating potential for therapeutic use in cancer treatment.
Case Study 2: Enzyme Inhibition
A study focused on the interaction of 6-nonyl-triazine with carbonic anhydrases revealed significant inhibition at micromolar concentrations. This suggests its potential utility in conditions where modulation of carbonic anhydrase activity is beneficial .
Biochemical Pathways
The compound is involved in several key metabolic pathways:
- Metabolic Interactions: It has been shown to interact with enzymes such as phenylalanine hydroxylase, influencing the conversion of phenylalanine to other metabolites.
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis; inhibits DNA replication enzymes |
Anti-inflammatory | Modulates inflammatory pathways; potential receptor targeting |
Enzyme Inhibition | Inhibits carbonic anhydrases and other key metabolic enzymes |
Properties
IUPAC Name |
6-nonyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10-15-11(13)17-12(14)16-10/h2-9H2,1H3,(H4,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPPZSFVSOBOIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207955 | |
Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-65-3 | |
Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5921-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5921-65-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254526 | |
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Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nonyl-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.132 | |
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Record name | 6-NONYL-1,3,5-TRIAZINE-2,4-DIAMINE | |
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